

Spectral Analysis of Methyl 2,4-dihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,4-Dihydroxybenzoate

Cat. No.: B044491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl 2,4-dihydroxybenzoate**, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The empirical formula for **methyl 2,4-dihydroxybenzoate** is $C_8H_8O_4$, with a molecular weight of 168.15 g/mol. The spectral data presented below are consistent with the structure of a methyl ester of 2,4-dihydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	Phenolic hydroxyl proton at C2
~7.64	Doublet	1H	Aromatic proton at C6
~6.34	Doublet of doublets	1H	Aromatic proton at C5
~6.29	Doublet	1H	Aromatic proton at C3
~5.53	Singlet	1H	Phenolic hydroxyl proton at C4
3.92	Singlet	3H	Methyl ester protons (-OCH ₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
170.7	Carbonyl carbon of the ester (C=O)
161.6	Aromatic carbon attached to hydroxyl group (C4)
159.6	Aromatic carbon attached to hydroxyl group (C2)
132.0	Aromatic carbon (C6)
108.0	Aromatic carbon (C5)
105.7	Aromatic carbon (C1)
103.2	Aromatic carbon (C3)
52.2	Methyl carbon of the ester (-OCH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
3600-3200 (broad)	O-H stretching of phenolic hydroxyl groups
~3080	C-H stretching of aromatic ring
~2950	C-H stretching of methyl group
~1650	C=O stretching of the ester
~1620, ~1590, ~1450	C=C stretching of the aromatic ring
~1280	C-O stretching of the ester
~1100	C-O stretching of the phenolic groups

Mass Spectrometry (MS)

m/z Ratio	Interpretation
168	Molecular ion [M] ⁺
136	[M - CH ₃ OH] ⁺ , loss of methanol
108	[M - COOCH ₃] ⁺ , loss of the methyl ester group

Experimental Protocols

The following are typical experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **methyl 2,4-dihydroxybenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

- Instrument: Bruker Avance-400 spectrometer or equivalent.

- ^1H NMR Parameters:
 - Frequency: 400 MHz
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Parameters:
 - Frequency: 100 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, to achieve a sufficient signal-to-noise ratio.

FT-IR Spectroscopy

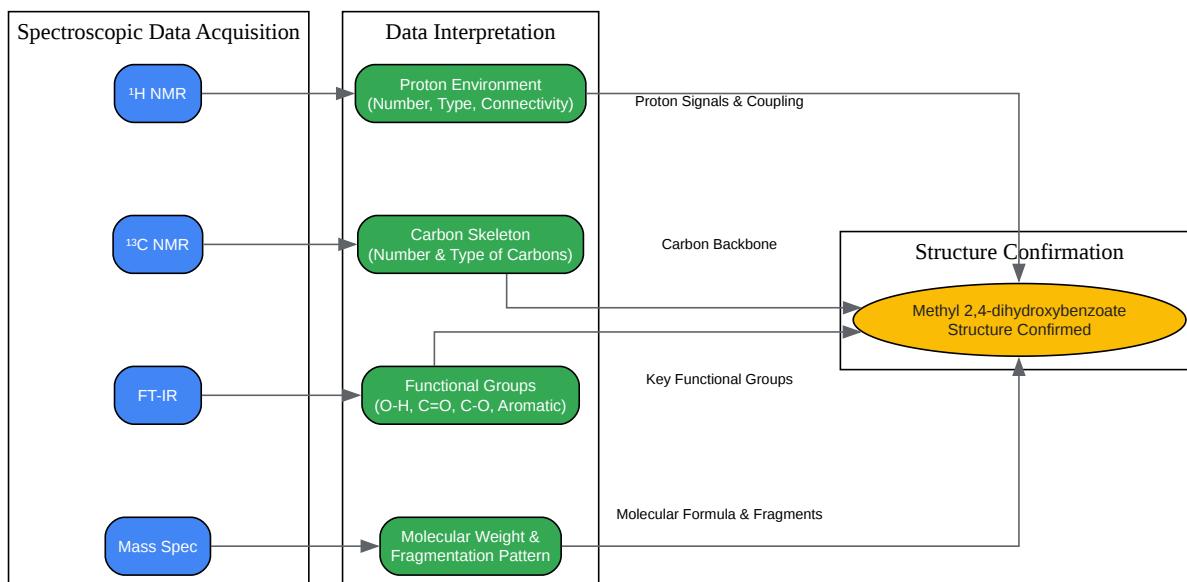
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Parameters:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.
- Technique: ATR or KBr pellet transmission.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry


Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (GC-MS):

- **Instrument:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- **Gas Chromatograph (GC) Parameters:**
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50-100 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 250-300 °C.
- **Mass Spectrometer (MS) Parameters:**
 - Ionization Mode: Electron Impact (EI).
 - Ionization Energy: 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-500.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **methyl 2,4-dihydroxybenzoate** using the discussed spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **methyl 2,4-dihydroxybenzoate**.

- To cite this document: BenchChem. [Spectral Analysis of Methyl 2,4-dihydroxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044491#understanding-the-spectral-data-of-methyl-2,4-dihydroxybenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com